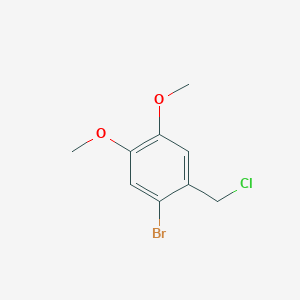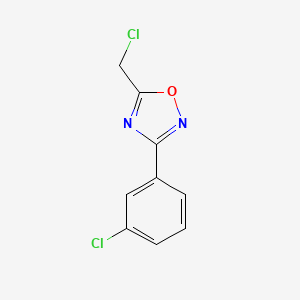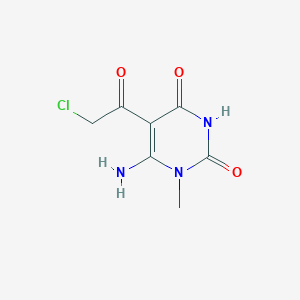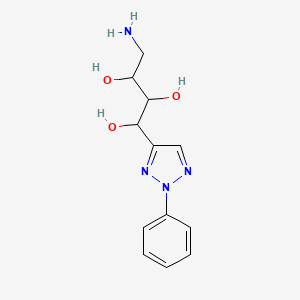
1-Bromo-2-nitronaphthalene
Vue d'ensemble
Description
1-Bromo-2-nitronaphthalene is a brominated and nitrated derivative of naphthalene, a polycyclic aromatic hydrocarbon. While the provided papers do not directly discuss 1-Bromo-2-nitronaphthalene, they provide insights into related compounds that can help infer some of its characteristics. For instance, 1-nitronaphthalene (1-NN) is mentioned as a mutagenic nitroaromatic compound found in diesel engine emissions and urban airborne particles . This suggests that 1-Bromo-2-nitronaphthalene may also possess similar environmental relevance and potential toxicity.
Synthesis Analysis
The synthesis of related naphthalene derivatives can be gleaned from the second paper, which describes the synthesis of 1, 4, 5, 8-tetradeuterionaphthalene . Although this compound is not 1-Bromo-2-nitronaphthalene, the methods used, such as bromination, nitration, and reductive debromination, are relevant to the synthesis of various bromo-nitronaphthalene derivatives. These methods indicate that 1-Bromo-2-nitronaphthalene could potentially be synthesized through similar reactions, starting from naphthalene or its brominated derivatives.
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-nitronaphthalene would consist of a naphthalene ring system with a bromine atom attached to the first carbon and a nitro group (-NO2) attached to the second carbon. The presence of these substituents would influence the electronic distribution and reactivity of the molecule. The papers do not provide direct information on the molecular structure of 1-Bromo-2-nitronaphthalene, but the structure of 1-nitronaphthalene and its metabolites discussed in the first paper can provide insights into the reactivity of nitroaromatic compounds.
Chemical Reactions Analysis
The first paper discusses the metabolism of 1-nitronaphthalene in rat tissues, leading to the formation of glutathione conjugates . This indicates that 1-Bromo-2-nitronaphthalene might also undergo similar metabolic reactions, potentially forming electrophilic metabolites that could react with biomolecules. The specific chemical reactions of 1-Bromo-2-nitronaphthalene are not detailed in the provided papers, but the reactivity of the bromine and nitro groups would likely make it susceptible to nucleophilic substitution and reduction reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-nitronaphthalene are not directly discussed in the provided papers. However, based on the properties of related compounds, it can be inferred that 1-Bromo-2-nitronaphthalene would be relatively nonpolar due to the aromatic system, and the presence of the bromine and nitro groups would likely increase its density and boiling point compared to naphthalene itself. The nitro group would also contribute to the compound's potential mutagenicity, as seen with 1-nitronaphthalene .
Applications De Recherche Scientifique
Battery Applications
- Cathode Material for Magnesium Reserve Batteries: 1-Nitronaphthalene has been investigated as a depolarizer for batteries with a high-energy magnesium anode. The combination with acetylene black improves conductivity, and its concentration is optimized for enhanced cathode performance. Studies on magnesium/1-nitronaphthalene cells in different electrolytes reveal improved reduction efficiency of the depolarizer and efficient energy storage capabilities (Thirunakaran et al., 1996).
Photochemistry and Environmental Impact
Source of Singlet Oxygen and Radical Species
1-Nitronaphthalene (1NN) has been used to study photosensitized reactions in aqueous solutions. It contributes to the formation of reactive oxygen species like singlet oxygen and radical species, particularly in atmospheric waters. The study demonstrates the environmental implications of 1NN in photochemical processes (Brigante et al., 2010).
Formation and Decay in the Atmosphere
Research on the photochemical formation and decay of nitronaphthalenes like 1-nitronaphthalene in the atmosphere has shown that gas-phase photolysis is a major degradation pathway. This study helps understand the atmospheric behavior of nitronaphthalenes and their environmental impacts (Feilberg et al., 1999).
Chemical Synthesis and Reactions
Nucleophilic Aromatic Substitution
The treatment of 1-alkoxy-2-nitronaphthalene with naphthyl Grignard reagents provides a pathway to synthesize 2-nitro-1,1′-binaphthyls. This research contributes to the field of organic synthesis, offering new methods for producing complex organic compounds (Hattori et al., 2002).
Selective Reduction by Hydrogen Sulphide
A study demonstrated the selective reduction of 1-nitronaphthalene by hydrogen sulphide, which can be an alternative to energy-intensive processes like the Claus process. This has applications in refining and petrochemical industries (Mondal et al., 2015).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-bromo-2-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHBLKHJWCNXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409227 | |
| Record name | 1-bromo-2-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-nitronaphthalene | |
CAS RN |
4185-55-1 | |
| Record name | 1-bromo-2-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)
![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)





![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)




![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)